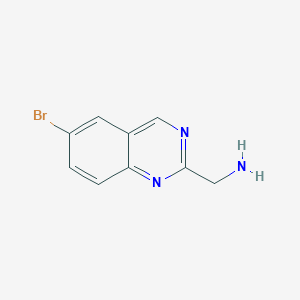
(6-Bromoquinazolin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoquinazolin-2-yl)methanamine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a bromine atom at the 6th position and a methanamine group at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoquinazolin-2-yl)methanamine typically involves the bromination of quinazoline followed by the introduction of the methanamine group. One common method includes:
Bromination: Quinazoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.
Amination: The brominated quinazoline is then reacted with methanamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoquinazolin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(6-Bromoquinazolin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (6-Bromoquinazolin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the bromine and methanamine groups.
(6-Chloroquinazolin-2-yl)methanamine: Similar structure with a chlorine atom instead of bromine.
(6-Bromoquinazolin-2-yl)ethanamine: Similar structure with an ethanamine group instead of methanamine.
Uniqueness
(6-Bromoquinazolin-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The methanamine group also provides specific interactions that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoquinazolin-2-yl)methanamine |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4,11H2 |
InChI Key |
XAQUWQMHYQJQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















